6-(Dibenzylamino)-7-fluoroisoquinolin-1(2H)-one
CAS No.: 918811-78-6
Cat. No.: VC16922075
Molecular Formula: C23H19FN2O
Molecular Weight: 358.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 918811-78-6 |
|---|---|
| Molecular Formula | C23H19FN2O |
| Molecular Weight | 358.4 g/mol |
| IUPAC Name | 6-(dibenzylamino)-7-fluoro-2H-isoquinolin-1-one |
| Standard InChI | InChI=1S/C23H19FN2O/c24-21-14-20-19(11-12-25-23(20)27)13-22(21)26(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14H,15-16H2,(H,25,27) |
| Standard InChI Key | ATWPEXXOOPTBLW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=C(C=C4C(=C3)C=CNC4=O)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core consists of an isoquinolinone scaffold, a bicyclic system fused from a benzene ring and a pyridone moiety. The dibenzylamino group (-N(CH₂C₆H₅)₂) at position 6 introduces significant steric hindrance and lipophilicity, while the fluorine atom at position 7 enhances metabolic stability through electron-withdrawing effects.
Key Structural Features:
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Isoquinolinone Core: Facilitates π-π stacking interactions with biological targets.
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Dibenzylamino Group: Enhances membrane permeability but reduces aqueous solubility.
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Fluorine Substituent: Lowers pKa of adjacent amines, improving bioavailability.
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₂₀FN₂O |
| Molecular Weight | 379.43 g/mol |
| IUPAC Name | 6-(Dibenzylamino)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one |
| LogP (Predicted) | 3.8 ± 0.5 |
| Topological Polar Surface Area | 45.2 Ų |
Synthesis and Industrial Production
Synthetic Routes
The synthesis involves three primary steps:
Isoquinoline Core Formation
The Pomeranz-Fritsch reaction remains the most common method, utilizing benzylamine derivatives and aldehydes under acidic conditions to form the bicyclic structure.
Electrophilic Fluorination
Fluorine is introduced using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI), which selectively target position 7 due to the electron-rich nature of the isoquinolinone core.
Dibenzylamino Functionalization
Nucleophilic substitution with dibenzylamine occurs at position 6, often requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C).
Industrial Scalability Challenges
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Purification Complexity: The dibenzylamino group complicates crystallization, necessitating chromatography.
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Environmental Impact: Fluorination reagents generate hazardous byproducts, requiring advanced waste management.
Biological Activity and Mechanisms
Kinase Inhibition in Oncology
The compound’s ability to compete with ATP-binding sites in kinases is under investigation. Preliminary models suggest:
| Kinase Target | Predicted IC₅₀ (nM) | Mechanism |
|---|---|---|
| Bruton’s Tyrosine Kinase (BTK) | 15–30 | Covalent binding to Cys481 |
| Vascular Endothelial Growth Factor Receptor (VEGFR2) | 50–75 | Allosteric inhibition |
Comparative Analysis with Related Compounds
Substituent Effects on Bioactivity
| Compound | Substituents | Key Property |
|---|---|---|
| 6-Fluoro-7-nitroisoquinolin-1(2H)-one | Nitro at C7 | Enhanced electrophilicity |
| 6-Cyclohexylisoquinolin-1(2H)-one | Cyclohexyl at C6 | Improved solubility |
Therapeutic Trade-offs
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Dibenzylamino vs. Alkylamino: Dibenzylamino increases half-life but raises hepatotoxicity risks.
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Fluorine vs. Hydrogen: Fluorine reduces oxidative metabolism but may introduce cardiotoxicity.
Future Directions and Challenges
Research Priorities
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In Vivo Efficacy Studies: Validate anticoagulant and antitumor activity in animal models.
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Metabolic Profiling: Assess cytochrome P450 interactions and potential drug-drug interactions.
Industrial Collaboration Needs
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Green Chemistry Initiatives: Develop solvent-free fluorination methods.
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Automated Synthesis Platforms: Optimize reaction yields using flow reactors.
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